molecular formula C15H19NO2S B2422331 N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide CAS No. 1448140-76-8

N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide

Cat. No.: B2422331
CAS No.: 1448140-76-8
M. Wt: 277.38
InChI Key: VCGKZYXRCAWJBG-BQYQJAHWSA-N
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Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide is a useful research compound. Its molecular formula is C15H19NO2S and its molecular weight is 277.38. The purity is usually 95%.
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Scientific Research Applications

Serotonin Antagonism

Cinnamamides, such as N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide, have been conceived as structural analogs of serotonin, potentially acting as antimetabolites. These compounds have demonstrated significant antiserotonin activity, with certain structural modifications enhancing this potency. These findings suggest their potential application in regulating serotonin-related physiological processes and conditions (R. Dombro & D. Woolley, 1964).

Photo-Responsive Materials

N,N-Bis(2-hydroxyethyl) cinnamamide derivatives, related to cinnamamide chemistry, have been synthesized for applications in photo-responsive materials. These compounds undergo reversible [2+2] cycloaddition under specific ultraviolet irradiation, indicating their use in developing novel photo-responsive polymers (C. Jin et al., 2011).

Anticonvulsant Properties

Cinnamamide derivatives have shown anticonvulsant activity, which correlates with their molecular structure. Crystallographic studies of these derivatives have aided in understanding the structural basis of their pharmacological action, proposing a pharmacophore model for anticonvulsant activity (E. Żesławska et al., 2018).

Antidepressant Potential

Studies have explored the synthesis and pharmacological evaluation of N-(2-hydroxyethyl) cinnamamide derivatives, revealing their antidepressant-like action in animal models. Certain compounds significantly reduced immobility time in depression-related tests, suggesting their potential as antidepressants (Xianqing Deng et al., 2011).

Antimycobacterial Activity

Design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have demonstrated promising antitubercular activity against Mycobacterium tuberculosis. This showcases the potential of cinnamamide derivatives in developing new antimycobacterial agents (Kavit N. Patel & V. Telvekar, 2014).

Properties

IUPAC Name

(E)-N-[(3-methoxythiolan-3-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-18-15(9-10-19-12-15)11-16-14(17)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGKZYXRCAWJBG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCSC1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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